Species-Specific DHODH Inhibition Potency: Mouse and Rat Preference Over Human
PfDHODH-IN-1 exhibits a rank-order potency for DHODH inhibition that is rodent-preferring, with the rat enzyme being most sensitive (IC50 = 21 nM), followed by mouse (47 nM) and human (190 nM) . This profile contrasts with that of the parent analog A-771726, which shows the reverse species preference: rat IC50 = 90 nM, mouse IC50 = 3.5 µM, and human IC50 = 230 nM . The 3.5-fold greater potency of PfDHODH-IN-1 for mouse DHODH relative to human DHODH, versus the >15-fold lower potency of A-771726 for mouse DHODH, constitutes a critical species-dependent divergence.
| Evidence Dimension | IC50 for DHODH enzyme inhibition |
|---|---|
| Target Compound Data | Human: 190 nM; Mouse: 47 nM; Rat: 21 nM |
| Comparator Or Baseline | A-771726: Human: 230 nM (0.23 µM); Mouse: 3.5 µM; Rat: 90 nM |
| Quantified Difference | Mouse DHODH: PfDHODH-IN-1 is 74-fold more potent than A-771726 (47 nM vs. 3.5 µM). Rat DHODH: PfDHODH-IN-1 is 4.3-fold more potent than A-771726 (21 nM vs. 90 nM). |
| Conditions | Recombinant enzyme inhibition assays using dihydroorotate dehydrogenase from human, mouse, and rat sources; DCIP chromogenic assay . |
Why This Matters
Researchers selecting a DHODH inhibitor for rodent in vivo models must account for species potency differences; PfDHODH-IN-1 offers markedly superior mouse DHODH inhibition compared to A-771726, potentially reducing required dosing and off-target exposure.
